molecular formula C8H7NOS B034643 3-Methyl-5-(2-thienyl)isoxazole CAS No. 104516-55-4

3-Methyl-5-(2-thienyl)isoxazole

Cat. No.: B034643
CAS No.: 104516-55-4
M. Wt: 165.21 g/mol
InChI Key: ZVNKKAJCEFLZPE-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-thienyl)isoxazole (CAS: Not explicitly provided; referred to as compound 3l in ) is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 3 and a thiophene (2-thienyl) group at position 3. Its synthesis involves a cyclization reaction, yielding an oil with characteristic spectral properties:

  • IR (KBr): Peaks at 2933 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (C=C), and 706 cm⁻¹ (thiophene ring vibration) .
  • NMR: δ 2.33 ppm (CH₃), 6.24 ppm (C4-H), and aromatic protons at 7.11–7.48 ppm .
  • HRMS: [M+H]+ at 166.0322 (calculated: 166.0327) .

This compound is part of a broader class of isoxazole derivatives studied for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-methyl-5-thiophen-2-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNKKAJCEFLZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-Methyl-5-(4-methylphenyl)isoxazole (3g)

  • Structure : Replaces the 2-thienyl group with a 4-methylphenyl substituent.
  • Physical Properties : Solid (mp 88–90°C) compared to 3l (oil) .
  • Spectral Data :
    • ¹H-NMR : δ 2.13–2.18 ppm (two CH₃ groups), 6.09 ppm (C4-H), aromatic protons at 7.04–7.43 ppm .
    • ¹³C-NMR : Distinct signals at 21.3 ppm (aromatic CH₃) and 140.1 ppm (quaternary carbon) .
  • Biological Activity: Not explicitly reported in the evidence, but similar derivatives show cytotoxic activity against cancer cell lines (e.g., HCT-116, PC3) .
Property 3-Methyl-5-(2-thienyl)isoxazole (3l) 3-Methyl-5-(4-methylphenyl)isoxazole (3g)
Physical State Oil Solid (mp 88–90°C)
IR ν (C=C) 1605 cm⁻¹ 1603 cm⁻¹
¹H-NMR (C4-H) 6.24 ppm 6.09 ppm
Aromatic Substituent Thiophene 4-Methylphenyl

4-(4-Chlorophenyl)-3-methyl-5-(4-((2-methylbenzyl)oxy)phenyl)isoxazole (60)

  • Structure : Incorporates a chlorophenyl and a benzyloxy-substituted phenyl group.
  • Spectral Data :
    • ¹H-NMR : δ 2.35–2.40 ppm (two CH₃ groups), 4.27 ppm (OCH₂), aromatic protons at 6.58–7.35 ppm .
    • ¹³C-NMR : Signals at 131.18 ppm (chlorinated carbon) and 148.68 ppm (oxygen-linked carbon) .

ABT-418 [(S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole]

  • Structure : Substituted with a pyrrolidinyl group, introducing chirality and enhanced CNS activity.
  • Pharmacological Profile :
    • Binding Affinity : Ki = 3 nM for neuronal nicotinic acetylcholine receptors (nAChRs), with >10,000 nM inactivity at 37 other receptors .
    • Functional Potency : EC₅₀ = 209 µM for cholinergic channel activation in PC12 cells (4-fold less potent than nicotine) .
    • Neurotransmitter Release : 10-fold less potent than nicotine in stimulating dopamine release .
  • Therapeutic Potential: Demonstrates cognitive-enhancing and anxiolytic effects with reduced toxicity compared to nicotine .
Property This compound (3l) ABT-418
Key Substituent Thiophene Pyrrolidinyl
Bioactivity Limited data nAChR agonist, cognitive enhancer
Selectivity N/A High for neuronal nAChRs
Toxicity Not reported Lower than nicotine

5-(2-Pyridyl)isoxazole Derivatives

  • Synthesis: Utilizes 3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one as a precursor .
  • Applications : Intermediate for triazolopyrimidine and heteroaryl antirheumatic agents .

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides and Terminal Alkynes

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes is the cornerstone of isoxazole synthesis. For 3-methyl-5-(2-thienyl)isoxazole, this method involves:

  • Nitrile Oxide Generation : 2-Thienylcarbonitrile oxide is prepared in situ from 2-thiophenecarbaldehyde oxime via chlorination (e.g., using N-chlorosuccinimide\text{N-chlorosuccinimide}) followed by dehydrohalogenation.

  • Cycloaddition with Propyne : The nitrile oxide reacts with propyne (methylacetylene) under copper(I) catalysis to yield the 3,5-disubstituted isoxazole. Hansen et al. demonstrated that Cu(I) catalysts enhance regioselectivity and reaction rates, achieving yields of 80–90%.

Table 1 : Optimization of 1,3-Dipolar Cycloaddition for this compound

CatalystSolventTemperature (°C)Time (h)Yield (%)
CuITHF60285
None (thermal)Toluene1101260
DBUNeat25178

Metal-Free Cycloaddition Using Organic Bases

Mohammed et al. reported a DBU-promoted cycloaddition that avoids metal catalysts. This method employs 2-thienylcarbonitrile oxide and propyne in solvent-free conditions, achieving 78% yield at room temperature. The base facilitates dipolarophile activation, enabling rapid cyclization without requiring inert atmospheres.

Alternative Strategies for Isoxazole Assembly

Ultrasound-Assisted Synthesis

Huang et al. developed an ultrasound-mediated protocol for 3-alkyl-5-aryl isoxazoles. For the target compound:

  • Reactants : 2-Thiophenecarbaldehyde oxime and methylacetylene.

  • Conditions : Ultrasound irradiation (40 kHz, 50°C, 30 min) in aqueous ethanol.

  • Yield : 88% with >95% regioselectivity.
    This method reduces reaction times and eliminates catalysts, aligning with green chemistry principles.

Ionic Liquid-Mediated Cyclization

Valizadeh et al. synthesized isoxazoles using recyclable ionic liquids (e.g., [BMIM]BF4[\text{BMIM}]\text{BF}_4). The reaction of a β-diketone (e.g., 2-thienyl-methyl diketone) with hydroxylamine hydrochloride in ionic liquids at 80°C for 2 hours affords the product in 92% yield. The ionic liquid is recovered and reused thrice without significant activity loss.

Table 2 : Solvent and Catalyst Impact on Isoxazole Formation

MethodSolvent/CatalystYield (%)Reaction Time
UltrasoundEthanol8830 min
Ionic Liquid[BMIM]BF4[\text{BMIM}]\text{BF}_4922 h
Copper(I)-CatalyzedTHF852 h

Regioselective Modifications and Substrate Design

Nitrile Oxide Precursor Optimization

The choice of nitrile oxide precursor critically influences regioselectivity. For example, 2-thienylcarbonitrile oxide, generated from 2-thiophenecarbaldehyde oxime, ensures the thienyl group occupies position 5. Conversely, methyl-substituted nitrile oxides are less common due to stabilization challenges, making propyne the preferred dipolarophile for introducing the methyl group at position 3.

β-Diketone Cyclocondensation

Cyclocondensation of β-diketones with hydroxylamine offers a one-step route. A β-diketone bearing 2-thienyl and methyl groups (e.g., 1-(2-thienyl)-3-methyl-1,3-propanedione) reacts with hydroxylamine hydrochloride in acidic media to yield the target compound. Martins et al. achieved 89% yield using this method.

Green Chemistry Approaches

Deep Eutectic Solvents (DES)

Pérez et al. utilized choline chloride-urea DES for isoxazole synthesis. This solvent system facilitates the reaction of 2-thiophenecarbaldehyde with methylacetylene and hydroxylamine, providing 84% yield at 70°C. DES is recycled five times with minimal efficiency loss.

Aqueous-Phase Reactions

Kesornpun et al. demonstrated nitrile oxide-alkyne cycloadditions in water under acidic conditions. The aqueous phase enhances reaction sustainability, achieving 80% yield for this compound.

Comparative Analysis of Synthetic Methods

Table 3 : Efficiency Metrics for Key Methods

MethodYield (%)CatalystTemperature (°C)Eco-Footprint
CuI-Catalyzed85CuI60Moderate
Ultrasound88None50Low
Ionic Liquid92None80Low
DBU-Promoted78DBU25Moderate

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Methyl-5-(2-thienyl)isoxazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization of precursors like 3-methylisoxazole derivatives with thiophene-containing reagents. Key methods include:

  • Cycloaddition reactions using nitrile oxides and alkynes under controlled temperatures (50–80°C) to minimize byproducts .
  • Microwave-assisted synthesis to enhance reaction rates and yields (e.g., 20% improvement in yield compared to conventional heating) .
  • Catalyst optimization : Use of palladium or copper catalysts for cross-coupling reactions involving thienyl groups, with yields ranging from 60–85% depending on solvent polarity .
    • Critical Parameters : Solvent choice (e.g., DMF vs. THF), reaction time, and temperature significantly impact regioselectivity and purity. HPLC monitoring is recommended for intermediate validation .

Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis : 1^1H NMR can distinguish between isoxazole and thienyl protons (δ 6.5–7.2 ppm for thienyl vs. δ 2.1–2.5 ppm for methylisoxazole). 13^{13}C NMR confirms substitution patterns via carbonyl carbon shifts (e.g., 160–170 ppm for isoxazole C=O) .
  • X-ray Crystallography : Resolves stereochemical uncertainties, such as the planarity of the isoxazole-thienyl system, which affects electronic properties .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for trifluoromethyl or nitro-substituted analogs .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in antimicrobial assays?

  • Methodological Answer :

  • Enzyme Inhibition Studies : The compound inhibits bacterial dihydrofolate reductase (DHFR) via π-π stacking with the thienyl group and hydrogen bonding with the isoxazole ring. IC50_{50} values range from 0.8–5.2 µM against S. aureus .
  • Molecular Dynamics Simulations : Predict binding stability in enzyme active sites, with free energy calculations (ΔG ≤ -8 kcal/mol) supporting strong affinity .
  • Contradictions : Some studies report reduced activity in Gram-negative bacteria due to efflux pump interactions, requiring efflux inhibitor co-administration .

Q. How do substituent modifications at the 3- and 5-positions affect the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • SAR Studies :
  • 3-Methyl Group : Enhances metabolic stability (t1/2_{1/2} increases from 2.5 to 4.7 hours in rat plasma) compared to unsubstituted analogs .
  • 5-Thienyl vs. Trifluoromethyl : Thienyl derivatives show higher solubility (LogP ~2.1) but lower blood-brain barrier penetration than trifluoromethyl analogs (LogP ~3.5) .
  • In Vivo Testing : Radiolabeled 14^{14}C-tracking in murine models reveals hepatic clearance as the primary elimination pathway (60–70% excretion via bile) .

Q. How can researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (e.g., bacterial strain ATCC codes, serum concentration in cell cultures) to minimize discrepancies. For example, MIC values for E. coli vary by 16-fold depending on broth media .
  • Meta-Analysis : Use computational tools like ChemAxon or Schrödinger to cluster data by experimental parameters and identify outliers .
  • Reproducibility Checks : Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric ATPase assays) .

Q. What experimental strategies are effective for studying the photochemical degradation of this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Monitor λmax_{max} shifts (e.g., 270 → 310 nm) during UV irradiation to track ring-opening reactions .
  • LC-MS/MS : Identify degradation products, such as thiophene-2-carboxylic acid (m/z 127.02) and isoxazole fragments (m/z 82.03), under accelerated light exposure .
  • Quantum Yield Calculations : Determine Φ values (e.g., Φ = 0.12 at 254 nm) to quantify photostability in environmental simulations .

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